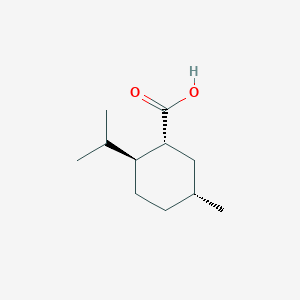

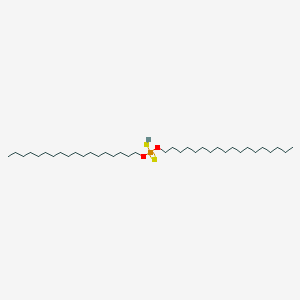

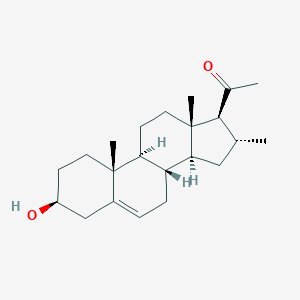

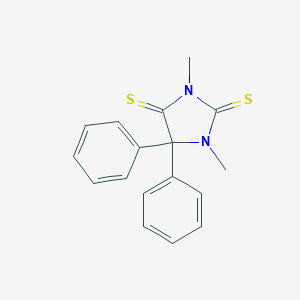

![molecular formula C6H3ClN2S B095853 4-クロロチエノ[3,2-d]ピリミジン CAS No. 16269-66-2](/img/structure/B95853.png)

4-クロロチエノ[3,2-d]ピリミジン

概要

説明

OSM-S-70 is a compound that belongs to the aminothienopyrimidine series, which has been explored for its potential in treating malaria. This compound is part of the Open Source Malaria project, which aims to develop new antimalarial drugs through open-source collaboration. OSM-S-70 has shown promising activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria .

科学的研究の応用

OSM-S-70 has several scientific research applications, including:

Chemistry: Used as a model compound to study the synthesis and reactivity of aminothienopyrimidines.

Biology: Investigated for its activity against Plasmodium falciparum and its potential as an antimalarial agent.

Medicine: Explored for its therapeutic potential in treating malaria.

Industry: Potential use in the development of new antimalarial drugs.

作用機序

OSM-S-70の作用機序は、マラリア原虫のアスパラギンtRNAシンテターゼの阻害を含みます。この酵素は、寄生虫のタンパク質合成に不可欠です。OSM-S-70は、プロインヒビターとして作用し、酵素と共有結合付加物を形成することで、その活性を阻害します。 これは、タンパク質翻訳の阻害と寄生虫のアミノ酸飢餓応答の活性化につながります .

類似化合物:

OSM-S-106: マラリア原虫に対して同様の活性を示すアミノチエノピリミジン系に属する別の化合物です。

TCMDC-1352947: GSKライブラリから同定された構造的に関連する化合物です。

OSM-S-70の独自性: OSM-S-70は、チエノピリミジン骨格における特定の置換パターンがマラリア原虫に対する活性に寄与しているため、独自です。 メタスルホンアミド基の存在は、その活性に不可欠であり、他のアナログと区別されます .

準備方法

合成経路と反応条件: OSM-S-70の合成は、チエノピリミジン骨格の構築を伴います。プロセスは、チエノピリミドンの塩素化から始まり、その後、リチオ化とハロゲン化が行われて、目的の官能基が導入されます。 次に、密閉管中で120℃のアンモニア水溶液を使用して、4位にアミンが導入されます .

工業的生産方法: OSM-S-70の具体的な工業的生産方法は詳しく説明されていませんが、一般的なアプローチは、実験室規模の合成プロセスをスケールアップすることになります。これには、収量と純度を高めるために反応条件を最適化することと、安全と環境管理を実施することが含まれます。

化学反応の分析

反応の種類: OSM-S-70は、次のものを含むさまざまな化学反応を起こします。

置換反応: チエノピリミジン骨格への異なる置換基の導入。

酸化還元反応: さまざまなアナログを探索するために、化合物の酸化状態を変更します。

一般的な試薬と条件:

リチオ化とハロゲン化: n-ブチルリチウムやハロゲン源などの試薬を使用します。

アンモニア水溶液: アミノ基を導入するため。

生成される主要な生成物: これらの反応から生成される主要な生成物は、さまざまなOSM-S-70のアナログであり、マラリアに対する生物活性について試験されています .

4. 科学研究への応用

OSM-S-70は、次のものを含むいくつかの科学研究への応用があります。

化学: アミノチエノピリミジンの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: マラリア原虫に対する活性和抗マラリア剤としての可能性について調査されています。

医学: マラリア治療における治療の可能性について探求されています。

類似化合物との比較

OSM-S-106: Another compound in the aminothienopyrimidine series with similar activity against Plasmodium falciparum.

TCMDC-1352947: A structurally related compound identified from a GSK library.

Uniqueness of OSM-S-70: OSM-S-70 is unique due to its specific substitution pattern on the thienopyrimidine scaffold, which contributes to its activity against Plasmodium falciparum. The presence of a meta sulfonamide group is essential for its activity, distinguishing it from other analogs .

特性

IUPAC Name |

4-chlorothieno[3,2-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClN2S/c7-6-5-4(1-2-10-5)8-3-9-6/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWTODSLDHCDLDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N=CN=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10370968 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16269-66-2 | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10370968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chlorothieno[3,2-d]pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 4-Chlorothieno[3,2-d]pyrimidine in medicinal chemistry?

A: 4-Chlorothieno[3,2-d]pyrimidine serves as a crucial building block in synthesizing various biologically active compounds. Its structure, containing a pyrimidine ring fused with a thiophene ring and a chlorine atom at the 4th position, allows for versatile modifications. Researchers are particularly interested in its potential as a precursor for developing novel anticancer agents [, , ].

Q2: Can you describe a recent, improved synthetic route for 4-Chlorothieno[3,2-d]pyrimidine?

A: Traditional methods often employed excess phosphorus oxychloride (POCl3), posing safety and environmental concerns due to its toxicity. A recent study [] describes a novel approach that avoids using large quantities of POCl3. The synthesis starts with a ring-closure reaction between 2-chloroacrylonitrile and ethyl mercaptoacetate in the presence of sodium ethoxide, yielding 3-aminothiophene-2-carboxylate. Subsequent ring closure with formamide and chlorination with POCl3 in controlled conditions afford 4-Chlorothieno[3,2-d]pyrimidine. This method simplifies the workup procedure and minimizes the use of hazardous reagents.

Q3: How is 4-Chlorothieno[3,2-d]pyrimidine being utilized in the development of anticancer agents?

A: Research suggests that incorporating a piperazine unit into the 4-Chlorothieno[3,2-d]pyrimidine scaffold could lead to potent anticancer agents, particularly protein tyrosine kinase inhibitors [, ]. Scientists have successfully synthesized a series of novel thieno[3,2-d]pyrimidines containing a piperazine unit by reacting 4-Chlorothieno[3,2-d]pyrimidine with various piperazine derivatives []. These synthesized compounds are currently under investigation for their anticancer activity. Further research exploring the structure-activity relationship will guide the development of more potent and selective anticancer therapies based on this scaffold.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

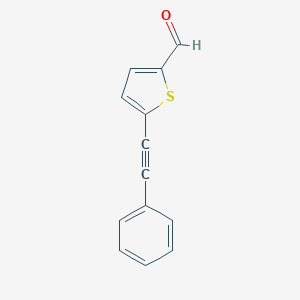

![Bicyclo[3.3.1]nonan-9-ol](/img/structure/B95771.png)